![molecular formula C32H23P B14243577 Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- CAS No. 405919-42-8](/img/structure/B14243577.png)
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a phenanthrene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- typically involves the reaction of 2-bromochlorobenzene with 9-bromophenanthrene and diphenylchlorophosphine. The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling reaction . The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or xylene
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenanthrene moiety provides additional stability and electronic properties to the complexes, enhancing their reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the phenanthrene moiety, resulting in different electronic properties and reactivity.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic effects.
Dicyclohexylphosphine: Features cyclohexyl groups, providing different steric hindrance and solubility properties.
The uniqueness of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- lies in its combination of phenanthrene and phenyl groups, which impart distinct electronic and steric characteristics, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
405919-42-8 |
|---|---|
Molekularformel |
C32H23P |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2-phenanthren-9-ylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C32H23P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h1-23H |
InChI-Schlüssel |
RYSSNRHEVRMTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


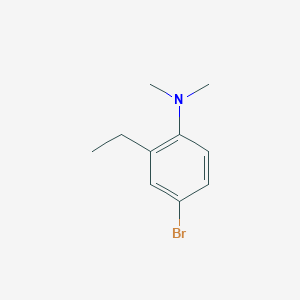
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
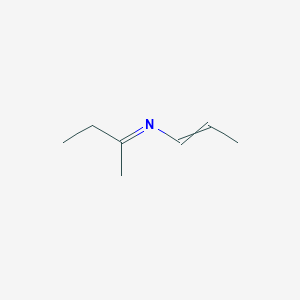
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
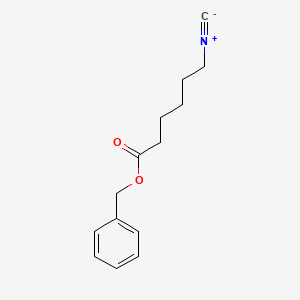

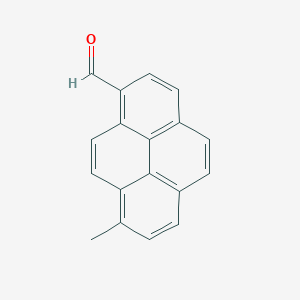

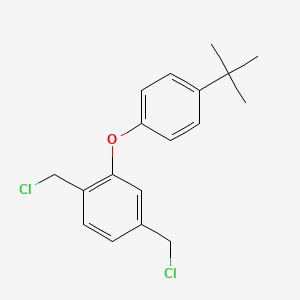
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

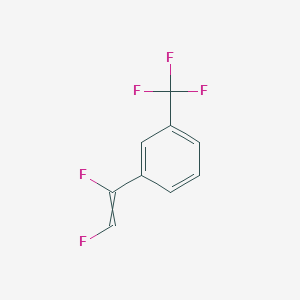
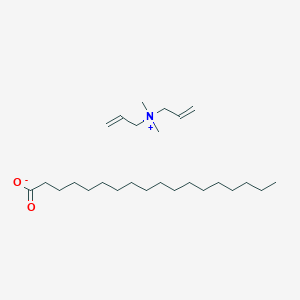
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
